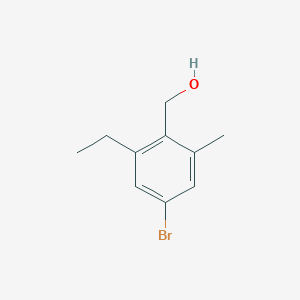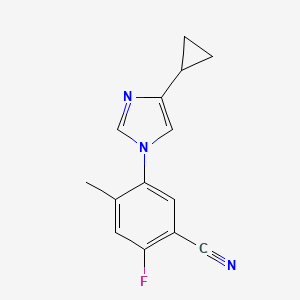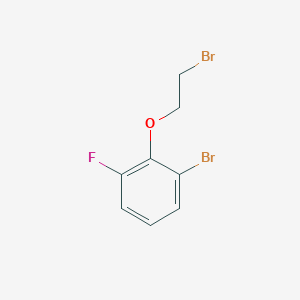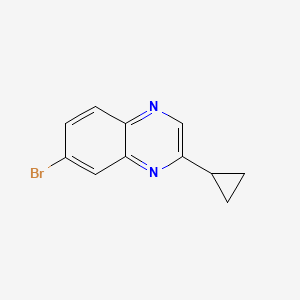
7-bromo-2-cyclopropylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-cyclopropylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing fused ring systems that have garnered significant attention due to their diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C11H9BrN2, and it has a molecular weight of 249.11 g/mol .
Preparation Methods
The synthesis of 7-bromo-2-cyclopropylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under specific conditions. One common method is the reaction of 2-bromoaniline with cyclopropyl ketone in the presence of a catalyst such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures . Industrial production methods often focus on optimizing yield and purity through the use of advanced catalytic systems and controlled reaction environments.
Chemical Reactions Analysis
7-Bromo-2-cyclopropylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine with groups like amines or thiols.
Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced to form different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents like sodium borohydride can be used for reduction reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems
Scientific Research Applications
7-Bromo-2-cyclopropylquinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antibacterial, and antiviral agents
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Mechanism of Action
The mechanism of action of 7-bromo-2-cyclopropylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
7-Bromo-2-cyclopropylquinoxaline can be compared with other quinoxaline derivatives, such as:
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is an intermediate in the synthesis of the drug Erdafitinib, used for treating urothelial carcinoma.
Quinalphos: An organophosphate insecticide with a quinoxaline structure.
Quizalofop-p-ethyl: A herbicide that also contains a quinoxaline moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
7-bromo-2-cyclopropylquinoxaline |
InChI |
InChI=1S/C11H9BrN2/c12-8-3-4-9-10(5-8)14-11(6-13-9)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
IYFCSHHWXWPFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN=C3C=CC(=CC3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


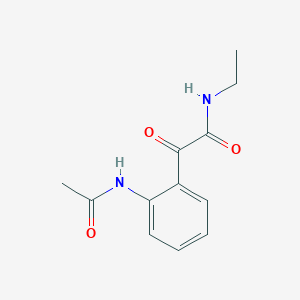
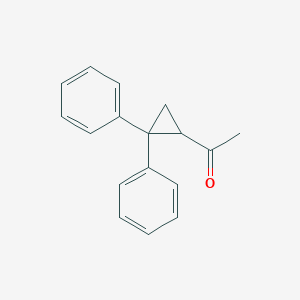
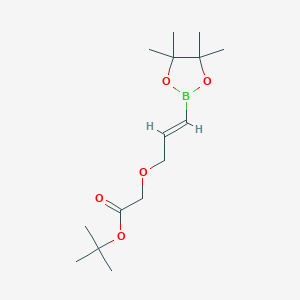
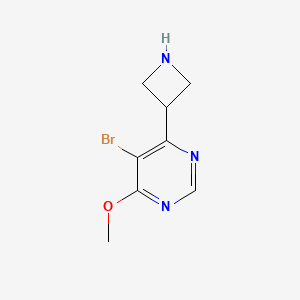
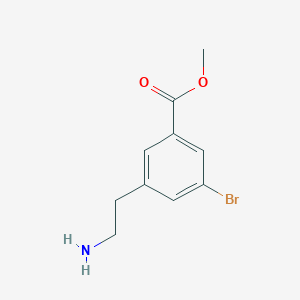
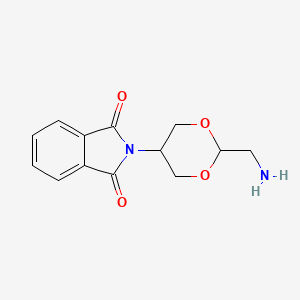
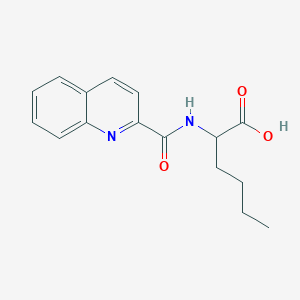
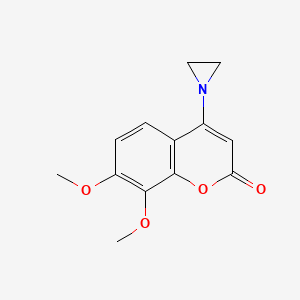

![2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13992501.png)

